Journal Name:Molecular Pharmaceutics
Journal ISSN:1543-8384
IF:5.364
Journal Website:http://pubs.acs.org/journal/mpohbp
Year of Origin:2004
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:541
Publishing Cycle:Bimonthly
OA or Not:Not
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: 2020-08-15 , DOI: 10.1039/D0TC03374J
Photoelectric detection technology is extremely significant on account of its extensive applications in commercial and military fields, but high-performance array photodetectors based on Dirac semimetal thin film materials are rarely reported. Hence, we demonstrate photodetectors based on a three dimensional (3D) topological Dirac semimetal (DSM) (Cd1−xZnx)3As2/MoO3 array heterojunction, showing ultrahigh photoresponsivity, detectivity and external quantum efficiency in the ultra-broadband spectrum (405–4500 nm) of 3.1 A W−1, 6.4 × 1010 Jones and 855.8%, respectively, meanwhile possessing array unit performance repeatability and excellent time stability under atmospheric conditions at room temperature. The device exhibits an incredible current reversal phenomenon under the action of both light illumination and temperature variation elements, which can be attributed to a thermoelectromotive force effect. These excellent photoelectric properties illustrate that the fabrication of the 3D DSMs/inorganic thin film heterojunction is a suitable method for preparing distinguished infrared array photodetectors in the field of infrared telecommunications and scanning imaging.
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: 2015-03-12 , DOI: 10.1039/C5TC00528K
Red-luminescent PMMA spheres containing a Förster resonance energy transfer (FRET) pair were synthesized via a two-step polymerization method. Two reaction parameters, time and monomer volume, are scanned in order to tune the sphere diameter in the 250–500 nm range. Further the polydispersity of the spheres is kept low, at ca. 3%, regardless of sphere diameter or dye concentration. A thorough optical characterization via spectroscopy and time resolved measurements shows a FRET efficiency of over 40% before concentration quenching effects take place, allowing for a precise tuning of their emission in the red region of the visible spectrum. The high quality of these spheres makes them suitable to fabricate self-assembled 3D photonic crystals which act as photonic environment to modify the spectral properties of the FRET pair via Bragg diffraction.
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: 2018-11-02 , DOI: 10.1039/C8TC02883D
The design of self-healable and stretchable devices from sustainable materials is increasingly attractive for various applications such as soft robotics, wearable sensors, and biomedical devices. In this work, we report a novel multifunctional material with self-healing ability and electrical conductivity based on chitosan (CS) and multiwall carbon nanotubes (CNT). The self-healing of the nanocomposites can be achieved with the assistance of water vapor. The self-healing process is rapid, occurring within seconds to heal the damage. Upon drying, the conductivity can be restored. The nanocomposite is processed by instability-assisted 3D printing at room temperature for producing highly tunable microstructured fibers. The microstructured fibers featuring sacrificial bonds and hidden lengths endow the nanocomposite with high stretchability (strain at break of 180%). Exposure of the CS/CNT microstructured fibers to water vapor can restore their mechanical properties (e.g., flexibility and strength) after healing their broken sacrificial bonds. We make use of this combination of high stretchability and conductivity of the CS/CNT nanocomposite to demonstrate the possibility of 3D printing strain gauges and humidity sensors for organic electronics.
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: 2016-09-23 , DOI: 10.1039/C6TC03061K
A critical requirement of small molecule non-fullerene acceptor-based solar cells for efficient charge separation and collection is the formation of interconnected phase-separated domains of 10–20 nm. The phase-separation behavior of small molecule donor 7,7′-(4,4-bis(2-ethylhexyl)-4H-silolo[3,2-b:4,5-b′]dithiophene-2,6-diyl)bis(6-fluoro-4-(5′-hexyl-[2,2′-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole) (p-DTS(FBTTh2)2) and acceptor N,N′-bis(1-ethylpropyl)-perylene-3,4,9,10-tetracarboxylic diimide (EP-PDI) was regulated by donor selective solvent vapor annealing (D-SVA), poor donor solvent vapor annealing (P-SVA) and thermal annealing (TA). It was found that the power conversion efficiency (PCE) was significantly improved from less than 0.2% up to 3.0% after D-SVA. In contrast, a limited improvement of PCE was obtained for P-SVA (1.9%) and TA (1.8%). The difference in the improvement of PCE values was attributed to the formation of a phase-separated structure and the regulation of crystallite sizes under different post treatments. The fibrous crystals of p-DTS(FBTTh2)2 were formed during D-SVA treatment while the EP-PDI component was in the form of small microcrystals, thus leading to the required interconnected phase-separated structure. As a consequence, the moderate phase-separated morphology accompanied by a pure crystalline phase with a medium size could maximize the carrier transport process without compromising exciton separation efficiency, and thus contributes to the final optimal PCE value of up to 3.0% under D-SVA. For P-SVA or TA treatment, we only observed a significant enhancement of the crystallinity of both p-DTS(FBTTh2)2 and EP-PDI components, leading to remarkable film coarsening, or even undesired large phase separation, which is detrimental to the exciton diffusion as well as exciton separation processes.
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: 2021-06-30 , DOI: 10.1039/D1TC01792F
Herein, we first demonstrate a non-covalent strategy that extends the π-conjugation of fluorophores through bionic paired hydrogen-bond interactions. In well-designed molecular models, 1,8-naphtholactam (Np)-equipped molecules (TPE/HTPE-Np) exhibit highly efficient dual-state emission in a red-shifted region, whereas their acenaphthene (Ap)-equipped counterparts (TPE/HTPE-Ap) reserve typical AIE behaviors with short-wavelength emission. Single-crystal and theoretical analyses prove that these bionic hydrogen-bond interactions enable the facile formation of dimeric TPE/HTPE-Np, resulting in their larger delocalized π-electron conjugation, thereby playing a crucial role in their unique emission characteristics.
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: 2019-07-08 , DOI: 10.1039/C9TC02724F
We have designed an A–π–D–π–A small-molecule triad consisting of a bacteriochlorin (BC) donor central core linked with two diketopyrrolopyrrole (DPP) acceptors via ethynyl bridges (BC-DPP-1). BC-DPP-1 has a narrow optical bandgap of 1.38 eV with highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels of −4.93 eV and −3.40 eV, respectively, and it was used as an electron donor along with [6,6]-phenyl-C71-butyric acid methyl ester (PC71BM) as an acceptor for solution-processed small-molecule organic solar cells. After optimizing the weight ratio between BC-DPP-1 and PC71BM and pyridine as a solvent additive and subsequent solvent vapor annealing using THF, an organic solar cell based on the optimized BC-DPP-1:PC71BM showed an overall power conversion efficiency of 7.48%. Since BC-DPP-1 shows a weak absorption band in the 650–750 nm wavelength region, we used a second small molecule having strong absorption in this spectral region and prepared the ternary active layer BC-DPP-1 : SM : PC71BM, varying the weight ratio between the two donors and keeping the amount of PC71BM constant. The ternary active layer BC-DPP-1 (70% w/w):SM (30% w/w):PC71BM showed the best photovoltaic performance. After the optimization of the ternary active layer (i.e., the solvent additive and subsequent solvent vapor additive), the organic solar cell showed overall power conversion efficiency of 9.88%. The improved power conversion efficiency resulted from the enhancement of Jsc, Voc and FF as compared to the binary counterpart. Since BC is an analog of porphyrins and chlorophylls, these results demonstrate that benefiting from the narrow band gap of BC-DPP-1 (i.e., organic solar cells with light harvesting in the NIR region of the solar spectrum) can be a real improvement. Moreover, the low energy loss (0.48 eV) as compared to the binary counterpart (0.58 eV) also confirms the suppressed recombination in the ternary organic solar cells.
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: 2016-12-19 , DOI: 10.1039/C6TC03026B
Owing to the fast development of wireless information technologies at the high-frequency range, the electromagnetic interference problem has been of increasing significance and attracting global attention. One key solution for this problem is to develop materials that are able to attenuate the unwanted electromagnetic waves. The desired properties of these materials include low reflection loss value, wide attenuation band, light weight, and low cost. This review gives a brief introduction to graphene-based composites and their electromagnetic absorption properties. The ultimate goal of these graphene absorbers is to achieve a broader effective absorption frequency bandwidth (fE) at a thin coating thickness (d). Representative and popular composite designs, synthesis methods, and electromagnetic energy attenuation mechanisms are summarized in detail. The two key factors, impedance matching behavior and attenuation ability, that determine the electromagnetic behavior of graphene-based materials are given particular attention in this article.
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: 2015-09-11 , DOI: 10.1039/C5TC01917F
The mechanical properties of azobenzene-containing polymer films are statistically measured by instrumented nanoindentation experiments in the dark and under illumination in the absorption band of the azobenzene molecules. The material is obtained from a commercial PMMA compound grafted with Disperse Red 1 (DR1) azobenzene derivative. In the dark, DR1 molecules remain in the stable trans isomer state while, under illumination, they undergo photoisomerisation cycling and form a photo-stationary equilibrium between cis and trans isomers. This material is known to exhibit light-induced deformation phenomena related to the photoisomerization cycling of the DR1 units. Statistical loading/unloading tests performed in the tens of μN load range reveal a significant change in the mechanical properties of the film under light excitation. The material hardness and irreversible viscosity are seen to decrease, while the creep coefficient value increases, indicating a significant reinforcement of the viscoplastic response of the film under illumination. Moreover, creep experiments performed at a constant load show striking dissipative effects when light is turned on and also, surprisingly, when light is turned off. These features are supposedly related to the transient changes in the balance between the cis and trans isomer populations.
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: 2013-10-03 , DOI: 10.1039/C3TC31526F
We report the emission wavelength tunability of an excited state intramolecular proton transfer (ESIPT) fluorophore, 2,4-dibenzothiazolylphenol (2,4-DBTP), and its application to white light generation. In a nonpolar solvent, yellow fluorescent 2,4-DBTP had a maximum emission around 560 nm, but did not absorb light in the blue region (400–500 nm) because of its large Stokes shift. In a polar solvent, however, a phenol proton of 2,4-DBTP involving in ESIPT is dissociated by solvent molecules, giving rise to blue emission. By dissolving the fluorophore in a polar–nonpolar solvent mixture, we observed white emission with a broad band ranging from 400 to 650 nm, a consequence of the small overlap between the absorption spectrum of the yellow-emitting form and the fluorescence spectrum of the blue-emitting form. We also successfully fabricated a white-emitting polymer film using yellow-emitting 2,4-DBTP and a representative blue fluorescent dye (perylene) as dopants. Our fluorophore will be useful for environmentally sensitive fluorescent probes and white organic light-emitting diodes.
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: 2021-03-17 , DOI: 10.1039/D1TC00553G
Harvesting energy from sunlight is an essential component of thermal load in an outdoor environment. Controlling the solar heating effects is therefore important. Inspired by the tunable coupling of the pigment cells and iridocytes in squid skin, we simulated a design for the tunable coupling of a grating and hyperbolic material. This composite metamaterial possessed thermoregulatory properties. The tiny mechanical action (∼250 nm) can tune the solar absorptive quality from 0.9 to 0.03 while keeping the radiative quality small. Our findings could have applications in dynamic and simply controlled thermoregulatory systems for outdoor structures and other technologies that regulate solar infrared absorption.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
医学2区 | MEDICINE, RESEARCH & EXPERIMENTAL 医学:研究与实验2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
8.50 | 96 | Science Citation Index Expanded | Not |
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